5-(Dimethylamino)pentan-2-one

Description

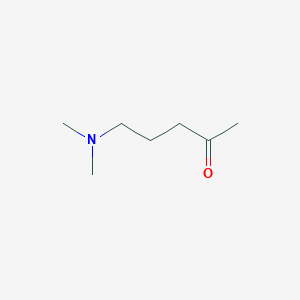

5-(Dimethylamino)pentan-2-one is a ketone derivative featuring a dimethylamino group (-N(CH₃)₂) at the terminal carbon of a pentan-2-one backbone (CH₃-C(=O)-CH₂-CH₂-N(CH₃)₂). Its molecular formula is C₇H₁₅NO, with a molecular weight of 129.2 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals, where its amino and ketone functionalities enable diverse reactivity for constructing nitrogen-containing molecules .

Properties

IUPAC Name |

5-(dimethylamino)pentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(9)5-4-6-8(2)3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCRLXYVAWDRFBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379793 | |

| Record name | 5-(dimethylamino)pentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43018-61-7 | |

| Record name | 5-(dimethylamino)pentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Dimethylamino-pentan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

5-(Dimethylamino)pentan-2-one can be synthesized through various methods. One common synthetic route involves the reaction of 4-penten-1-amine, N,N-dimethyl- with appropriate reagents . The reaction conditions typically involve the use of hydrogen chloride, oxygen, sodium chloride, copper dichloride, and palladium dichloride in water at 60°C for 6 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylamino)pentan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amines.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amines .

Scientific Research Applications

5-(Dimethylamino)pentan-2-one has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential effects on biological systems and its interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications and as a precursor for drug development.

Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)pentan-2-one involves its interaction with molecular targets and pathways in biological systems. It acts via dopamine, serotonin, and norepinephrine transporters in the central nervous system, increasing the concentrations of these neurotransmitters . This mechanism is similar to other cathinone derivatives, which exhibit stimulant effects .

Comparison with Similar Compounds

Structural and Molecular Properties

Key Research Findings

Synthetic Efficiency: Bulky substituents (e.g., dipropylamino) reduce reaction yields compared to smaller groups like dimethylamino, highlighting steric limitations in nucleophilic substitution .

Industrial Relevance: The ethyl(2-hydroxyethyl)amino variant’s role in HCQ synthesis underscores its economic importance, driving innovations in continuous-flow synthesis to improve efficiency .

Spectroscopic Characterization: NMR and IR spectra for dipropylamino and ethyl(2-hydroxyethyl)amino derivatives confirm structural integrity and aid in quality control .

Biological Activity

5-(Dimethylamino)pentan-2-one, also known as DMAP, is a compound that has garnered attention for its potential biological activities. This article aims to explore the various aspects of its biological activity, including its interactions with neurotransmitter systems, potential therapeutic applications, and safety evaluations based on recent research findings.

- IUPAC Name : this compound

- Molecular Formula : C7H15N

- Molecular Weight : 115.20 g/mol

- CAS Number : 43018-61-7

This compound primarily interacts with the central nervous system (CNS) and is involved in modulating neurotransmitter systems. Its mechanism of action includes:

- Inhibition of Monoamine Oxidase (MAO) : DMAP has been shown to inhibit MAO, an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially enhancing mood and cognitive functions.

- Interaction with Receptors : The compound may also interact with various receptors in the CNS, influencing pathways related to anxiety, depression, and neurodegenerative diseases.

Neuropharmacological Effects

Research indicates that DMAP exhibits significant neuropharmacological effects. In animal models, it has demonstrated:

- Anxiolytic Effects : Studies have shown that DMAP can reduce anxiety-like behaviors in rodents, suggesting its potential as an anxiolytic agent.

- Antidepressant Properties : Preliminary studies indicate that DMAP may possess antidepressant-like effects through its action on serotonin pathways.

Antimicrobial Activity

In addition to its CNS effects, DMAP has been evaluated for antimicrobial properties:

- Bacterial Inhibition : A study reported moderate antibacterial activity against Bacillus subtilis, with a Minimum Inhibitory Concentration (MIC) of 200 µg/mL. This suggests potential for further development in antimicrobial therapies .

Study 1: Neuropharmacological Assessment

A recent study investigated the effects of DMAP on anxiety and depression models in mice. The results indicated a significant reduction in anxiety-like behavior when administered at doses of 10 mg/kg. The study concluded that DMAP could be a candidate for further investigation as an anxiolytic drug.

Study 2: Antimicrobial Evaluation

Another study focused on the antimicrobial properties of DMAP against various bacterial strains. The findings confirmed its efficacy against Bacillus subtilis and suggested that modifications to the chemical structure could enhance its antibacterial potency.

Safety and Toxicity Evaluations

Safety assessments are crucial for any compound intended for therapeutic use. Research on DMAP has highlighted several important points:

- Toxicological Studies : Initial toxicological evaluations indicate that DMAP has a relatively low toxicity profile at therapeutic doses. However, further studies are necessary to understand long-term effects and potential side effects in humans .

- CNS Safety : Given its action within the CNS, careful consideration must be given to dosage and administration routes to minimize adverse effects such as sedation or cognitive impairment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.